BenchChemオンラインストアへようこそ!

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)

Alzheimer's disease tauopathy AT8 antibody

This synthetic 20-aa phosphopeptide (CAS 2022956-55-2) is the defined AT8 antibody epitope, requiring dual phosphorylation at Ser202 and Thr205 for recognition. Unphosphorylated or singly phosphorylated variants fail in this application. The peptide provides a consistent, lot-to-lot standard for Western blot, ELISA, and IHC validation, eliminating the variability of full-length tau protein. Supplied as a lyophilized powder, it is the essential reference for reproducible AT8-based assays.

Molecular Formula C81H133N29O36P2
Molecular Weight 2151.0 g/mol
Cat. No. B15140653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)
Molecular FormulaC81H133N29O36P2
Molecular Weight2151.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O
InChIInChI=1S/C81H133N29O36P2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+/m1/s1
InChIKeyHSLHPWYYCNEHMJ-KMKSYUODSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213): Purchase Specifications and Core Characterization


(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) (CAS: 2022956-55-2) is a synthetic 20-amino acid phosphopeptide spanning residues 194-213 of the human tau protein . The peptide contains site-specific phosphorylations at Ser202 and Thr205, both presented in the phosphoric acid (PO3H2) form. This doubly phosphorylated construct corresponds to the minimal recognition epitope for the AT8 monoclonal antibody, a widely used neuropathology marker for hyperphosphorylated tau in Alzheimer's disease and related tauopathies [1]. The peptide is supplied as a lyophilized powder with typical purity of ≥98% and is intended for use as an antigen control, epitope mapping standard, or biochemical probe in tau phosphorylation research .

Why Generic Tau Peptides Cannot Substitute for (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) in AT8 Epitope Studies


Substituting (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) with unphosphorylated tau peptide fragments, singly phosphorylated variants, or peptides spanning alternative tau regions will produce quantitatively distinct experimental outcomes [1]. AT8 antibody recognition requires phosphorylation at both Ser202 and Thr205 residues within the 194-213 sequence; unphosphorylated tau peptide (194-213) exhibits negligible AT8 binding, while the triply phosphorylated variant (pS202/pT205/pS208) demonstrates 30-fold enhanced affinity [1]. Full-length recombinant tau protein lacks defined phosphorylation stoichiometry at these sites, introducing experimental variability that the synthetic phosphopeptide eliminates [2]. For AT8-positive control applications, ELISA calibration, and epitope competition assays, only the precisely defined doubly phosphorylated 194-213 peptide provides reproducible, lot-to-lot consistent performance .

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213): Quantitative Differentiation Evidence for Procurement Decisions


AT8 Antibody Binding Affinity: Defined Double-Phosphorylation Specificity Versus Triple-Phosphorylated Variant

In direct phosphopeptide binding studies, the target compound (doubly phosphorylated pS202/pT205 peptide) serves as the reference substrate against which the triple-phosphorylated variant was compared. AT8 bound to the triply phosphorylated tau peptide (pS202/pT205/pS208) 30-fold stronger than to the pS202/pT205 peptide [1]. This 30-fold difference demonstrates that the pS202/pT205 construct represents a defined, intermediate-affinity epitope control that is distinct from both the minimal non-phosphorylated sequence (no detectable binding) and the fully mature triple-phosphorylated epitope (30× enhanced affinity).

Alzheimer's disease tauopathy AT8 antibody phospho-epitope mapping peptide binding kinetics

AT8 Epitope Definition: Dual Phosphorylation Requirement Versus Single-Phosphorylation or Non-Phosphorylated Peptides

The minimal AT8 recognition epitope requires dual phosphorylation at both Ser202 and Thr205 residues [1]. The target compound, containing precisely Ser202-PO3H2 and Thr205-PO3H2, satisfies this minimal requirement. Unphosphorylated tau peptide (194-213) or peptides phosphorylated at only one of the two sites do not support AT8 binding [2]. The cocrystal structure of AT8 Fab with the pS202/pT205 peptide revealed the interaction interface involving all six complementarity-determining regions (CDRs) and tau residues 202-209, with pT205 acting as the primary anchor residue [1].

AT8 monoclonal antibody phospho-epitope Alzheimer's disease biomarker neuropathology

Kinase Substrate Specificity: CDK5-Dependent Phosphorylation at Ser202 and Thr205 Versus Alternative Kinase-Targeted Tau Sites

Phosphorylation of tau at Ser202 and Thr205 is fully dependent on CDK5 activity, whereas other tau phosphorylation sites show distinct kinase dependencies [1]. In vitro kinase assays demonstrated that phosphorylation on Ser202, Thr205, and Thr212 was completely CDK5-dependent, while phosphorylation at Ser235 and Ser404 was CDK5-independent and microtubule-independent [2]. Functionally, microtubule-stimulated phosphorylation at Ser202 and Thr205 by CDK5 decreased tau's microtubule-nucleation activity, a contrasting effect to phosphorylation at other sites [2].

CDK5 kinase tau phosphorylation microtubule nucleation kinase substrate specificity

Defined Stoichiometry and Purity Versus Recombinant Full-Length Tau Protein

The synthetic (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) is supplied with defined phosphorylation stoichiometry (1:1 molar ratio of phosphate at Ser202 and Thr205) and batch-specific purity documentation (≥95-98% by HPLC) . In contrast, recombinant full-length tau protein expressed in E. coli is unphosphorylated and requires in vitro kinase reactions to introduce phosphorylation, yielding heterogeneous products with variable site occupancy . Even commercially available phosphorylated recombinant tau typically exhibits undefined stoichiometry across multiple sites.

synthetic phosphopeptide quality control assay reproducibility positive control

Conformational Distinction: Phosphorylation-Induced Structural Ordering Versus Random Coil of Unphosphorylated Peptide

NMR spectroscopy studies on tau-derived peptides reveal that the nonphosphorylated 194-213 region adopts an essentially random coil conformation in aqueous solution, becoming only slightly ordered into β-type structure under increased hydrophobicity [1]. Phosphorylation at Ser202 and Thr205 induces a turn-like structure that defines the AT8 antibody epitope [2]. The phosphorylation-induced conformational change is directly linked to tau aggregation propensity; the turn structure associated with pS202/pT205 phosphorylation correlates with aggregation-promoting conformational states [2].

NMR spectroscopy tau conformation phosphorylation-induced structure peptide biophysics

Optimal Research and Industrial Application Scenarios for (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)


AT8 Antibody Positive Control and ELISA Calibration Standard

Use as a defined positive control for AT8 monoclonal antibody in Western blot, ELISA, and immunohistochemistry validation [1]. The peptide provides the minimal dual-phosphorylation epitope required for AT8 recognition, with defined stoichiometry enabling generation of reproducible calibration curves for quantifying AT8 reactivity in tissue lysates and CSF samples [2]. Unlike full-length phosphorylated tau proteins with heterogeneous site occupancy, the synthetic peptide ensures lot-to-lot consistency essential for longitudinal studies and multi-site clinical trial biomarker assays .

Phospho-Epitope Competition and Mapping Studies

Employ as a reference competitor in AT8 epitope mapping and antibody specificity studies [1]. The cocrystal structure of AT8 Fab with the pS202/pT205 peptide (PDB: 5E2T) at 1.64 Å resolution provides atomic-level detail of the interaction interface, establishing the peptide as a structurally validated tool for competition binding assays [2]. The 30-fold binding differential versus the triple-phosphorylated pS202/pT205/pS208 peptide provides a quantitative benchmark for distinguishing partial versus complete AT8 epitope occupancy [1].

CDK5 Kinase Substrate Specificity and Activity Assays

Utilize as a defined CDK5 substrate peptide for in vitro kinase activity assays [1]. Phosphorylation at Ser202 and Thr205 is fully CDK5-dependent, making the 194-213 peptide a site-specific probe for CDK5 activity distinct from peptides targeting alternative kinase sites (e.g., Ser235/Ser404) [2]. The peptide can serve as a substrate control when evaluating small-molecule CDK5 inhibitors or assessing kinase activity in brain lysates from tauopathy models .

Tau Aggregation and Conformational Studies

Apply as a model peptide for investigating phosphorylation-dependent conformational transitions and aggregation mechanisms in tau [1]. NMR studies demonstrate that phosphorylation at Ser202/Thr205 induces a turn-like structure distinct from the random coil conformation of unphosphorylated peptide, providing a defined system for studying the structural consequences of site-specific phosphorylation without the complexity of full-length tau [2]. The peptide is particularly suited for biophysical analyses including circular dichroism, NMR, and molecular dynamics simulations of early aggregation events .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.